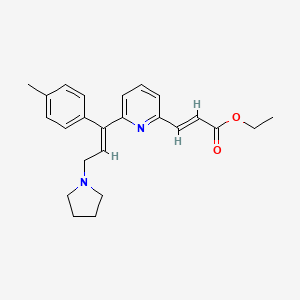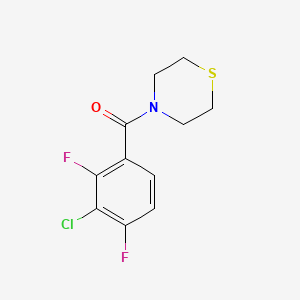
(3-Chloro-2,4-difluorophenyl)(thiomorpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloro-2,4-difluorophenyl)(thiomorpholino)methanone is a chemical compound with the molecular formula C11H10ClF2NOS and a molecular weight of 277.71 g/mol . This compound is characterized by the presence of a chloro and two fluoro substituents on a phenyl ring, along with a thiomorpholino group attached to a methanone moiety .
Vorbereitungsmethoden
The synthesis of (3-Chloro-2,4-difluorophenyl)(thiomorpholino)methanone typically involves the reaction of 3-chloro-2,4-difluoroaniline with thiomorpholine in the presence of a suitable catalyst and solvent . The reaction conditions often include elevated temperatures and controlled pH to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and safety .
Analyse Chemischer Reaktionen
(3-Chloro-2,4-difluorophenyl)(thiomorpholino)methanone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
(3-Chloro-2,4-difluorophenyl)(thiomorpholino)methanone has several scientific research applications:
Wirkmechanismus
The mechanism of action of (3-Chloro-2,4-difluorophenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential to interfere with cellular signaling and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
(3-Chloro-2,4-difluorophenyl)(thiomorpholino)methanone can be compared with similar compounds such as:
(2,3-Difluorophenyl)(thiomorpholino)methanone: This compound has a similar structure but lacks the chloro substituent, which may result in different chemical and biological properties.
(3-Chloro-4-fluorophenyl)(thiomorpholino)methanone: This compound has a different substitution pattern on the phenyl ring, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C11H10ClF2NOS |
|---|---|
Molekulargewicht |
277.72 g/mol |
IUPAC-Name |
(3-chloro-2,4-difluorophenyl)-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C11H10ClF2NOS/c12-9-8(13)2-1-7(10(9)14)11(16)15-3-5-17-6-4-15/h1-2H,3-6H2 |
InChI-Schlüssel |
OSFCCOYMYZTXJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCCN1C(=O)C2=C(C(=C(C=C2)F)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-((3aR,4S,6R,6aR)-6-(Aminomethyl)-2,2-dimethyl-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B14762081.png)
![(Z)-2'-(benzyloxy)-3'-(2-(1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazineyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14762085.png)
![4-[2-(Butylamino)-5-(4-morpholin-4-ylsulfonylphenyl)pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol](/img/structure/B14762099.png)
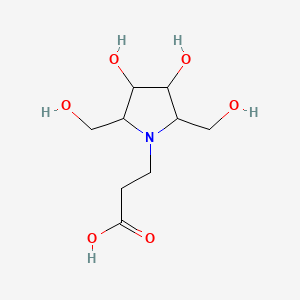
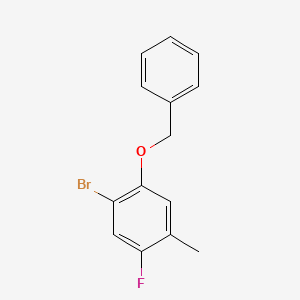
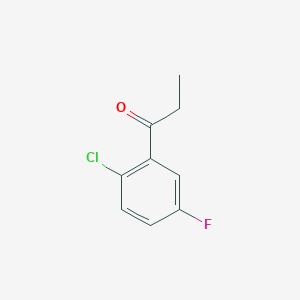
![N-(2-Amino-2,3,3a,7a-tetrahydrobenzo[d]thiazol-6-yl)propanamide](/img/structure/B14762117.png)
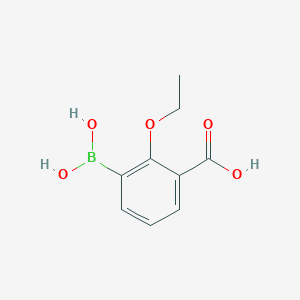

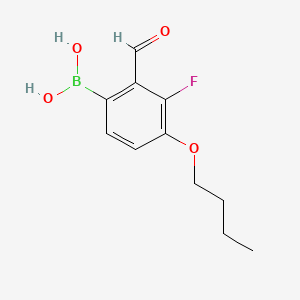
![7H-Benzo[e][1]benzothieno[3,2-b]indole](/img/structure/B14762148.png)
![3,3-Dimethyl-2-[4-(2-methylbutan-2-yl)phenoxy]pentanoic acid](/img/structure/B14762155.png)

